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Introduction

Capmatinib (brand name Tabrecta) is a potent and selective inhibitor of the MET receptor
tyrosine kinase.[1][2] It is approved for the treatment of adult patients with metastatic non-small
cell lung cancer (NSCLC) whose tumors have a mutation that leads to mesenchymal-epithelial
transition (MET) exon 14 skipping.[3] Understanding the in vivo metabolism of Capmatinib is
crucial for optimizing its therapeutic use, managing drug-drug interactions, and ensuring patient
safety. This technical guide provides a comprehensive overview of the absorption, distribution,
metabolism, and excretion (ADME) of Capmatinib, based on in vivo studies.

Core Data Summary
Pharmacokinetic Parameters of Capmatinib

The pharmacokinetic profile of Capmatinib has been characterized in healthy volunteers and
patients with cancer. Following oral administration, Capmatinib is rapidly absorbed, with linear
pharmacokinetics observed over a dose range of 200—-400 mg.[4]
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Parameter Value Conditions Reference

Time to Maximum
Plasma Concentration 1 - 2 hours Single oral dose [41121[3]

(Tmax)

Elimination Half-Life

6.5 - 7.84 hours Single oral dose [11[4113]
(t2)
Apparent Volume of )
o 164 - 473 L Single oral dose [11[3]
Distribution (Vz/F)
Mean Apparent
24 L/h Steady-state [3]
Clearance (CL/F)
Plasma Protein
. ~96% - [3]
Binding
Oral Bioavailability >70% - [3]

Excretion and Mass Balance of Capmatinib

A human ADME study using a single 600 mg oral dose of 14C-labeled Capmatinib in healthy
male volunteers revealed that the drug is primarily eliminated through metabolism and
subsequent excretion in feces and urine.[1]

. Total Radioactivity Unchanged Capmatinib
Excretion Route
Recovered (%) (%)
Feces 78% 42%
Urine 22% Negligible

Data from a study in six healthy male volunteers after a single 600 mg oral dose of 14C-labeled
Capmatinib.[1][3]

Major Metabolites of Capmatinib

Capmatinib is extensively metabolized in vivo. The parent compound accounts for a significant
portion of the radioactivity in plasma, but numerous metabolites have been identified.[1]
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Percentage of Total Radioactivity in
Compound
Plasma

Capmatinib (Parent) 42.9% (+ 2.9%)

_ _ Most abundant metabolite in plasma, urine, and
M16 (Major Metabolite) .
eces

The major metabolic reaction is the formation of the M16 metabolite via lactam formation, a
process primarily catalyzed by aldehyde oxidase.[1][5]

Experimental Protocols
Human ADME Study

A pivotal in vivo study investigated the absorption, distribution, metabolism, and excretion of
Capmatinib in humans.

e Study Population: Six healthy male volunteers.[1]
e Dosing: A single oral dose of 600 mg of 14C-labeled Capmatinib.[1]

o Sample Collection: Blood, plasma, urine, and feces were collected to determine mass
balance, radioactivity levels, and metabolite profiles.[1]

o Analytical Methods: Metabolite structures were elucidated using mass spectrometry and by
comparison with reference compounds.[5]

Pharmacokinetic Studies in Rats

Preclinical pharmacokinetic studies in animal models, such as rats, have also been conducted
to characterize the behavior of Capmatinib.

e Dosing: Oral administration of Capmatinib at doses such as 10 mg/kg.[6]
o Sample Collection: Plasma samples were collected at various time points.[6]

o Analytical Methods: High-performance liquid chromatography (HPLC) with fluorescence
detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been
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used to quantify Capmatinib concentrations in plasma.[6][7]

Visualizations
Capmatinib Metabolism and Elimination Workflow

The following diagram illustrates the key steps in the in vivo processing of Capmatinib, from
oral administration to excretion.
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Caption: Overview of Capmatinib's journey through the body.

MET Signaling Pathway Inhibition by Capmatinib

Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase, which,
when aberrantly activated, drives tumor cell proliferation and survival through various
downstream signaling pathways.
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Caption: Capmatinib inhibits MET and downstream signaling.

Conclusion

In vivo studies demonstrate that Capmatinib is an orally bioavailable drug that is rapidly
absorbed and extensively metabolized.[1][3] The primary routes of elimination are metabolic
clearance followed by excretion in the feces and urine.[1] The major metabolic pathways
involve oxidation by CYP3A4 and aldehyde oxidase, with the latter being chiefly responsible for
the formation of the most abundant metabolite, M16.[1][3][5] A thorough understanding of these
metabolic pathways is essential for predicting and managing potential drug-drug interactions
and for optimizing the clinical use of Capmatinib in the treatment of NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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